molecular formula C3H7Cl3Si B1581314 Silane, dichloro(2-chloroethyl)methyl- CAS No. 7787-85-1

Silane, dichloro(2-chloroethyl)methyl-

Cat. No. B1581314
CAS RN: 7787-85-1
M. Wt: 177.53 g/mol
InChI Key: DBWSTBGNSJEPFT-UHFFFAOYSA-N
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Description

“Silane, dichloro(2-chloroethyl)methyl-” is a chemical compound with the molecular formula C3H7Cl3Si . It is also known by other names such as Dichloro(2-chloroethyl)methylsilane .


Molecular Structure Analysis

The molecular structure of “Silane, dichloro(2-chloroethyl)methyl-” consists of a silicon atom (Si) bonded to a methyl group (CH3) and two chlorine atoms (Cl). The silicon atom is also bonded to a 2-chloroethyl group (C2H4Cl) .


Physical And Chemical Properties Analysis

“Silane, dichloro(2-chloroethyl)methyl-” has a molecular weight of 177.532 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 177.1±13.0 °C at 760 mmHg, and a vapor pressure of 1.4±0.3 mmHg at 25°C .

Scientific Research Applications

Hydrophobic Interactions

Small glass beads coated with dichlorodimethyl silane have been utilized as a model system to study hydrophobic interactions. This research demonstrates how the aggregates of these coated beads breakdown in solutions with decreasing polarity, providing insights into the behavior of solid hydrocarbons in different environments (R. Cecil, 1967).

Catalyst in Methylchlorosilanes Synthesis

Research on the interaction of copper catalysts with silicon surfaces for the direct synthesis of methylchlorosilanes shows that surfaces coated with methylchloride can facilitate the formation of dimethyldichlorosilane. This process is significant for producing high-purity silicon surfaces, which are crucial in the semiconductor industry (N. Floquet, S. Yılmaz, J. Falconer, 1994).

Environmental Remediation

The degradation of 2-chlorophenol using solar light has been studied, with silane gels acting as carriers for photosensitizers. This research highlights the potential for using solar radiation in wastewater treatment, showcasing an innovative approach to environmental remediation (D. Gryglik, Jacek S. Miller, S. Ledakowicz, 2004).

Safety And Hazards

“Silane, dichloro(2-chloroethyl)methyl-” is classified as a hazardous substance. It is highly flammable and harmful if swallowed. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is also toxic if inhaled .

properties

IUPAC Name

dichloro-(2-chloroethyl)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl3Si/c1-7(5,6)3-2-4/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWSTBGNSJEPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCCl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064855
Record name Silane, dichloro(2-chloroethyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, dichloro(2-chloroethyl)methyl-

CAS RN

7787-85-1
Record name Dichloro(2-chloroethyl)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7787-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dichloro(2-chloroethyl)methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichloro(2-chloroethyl)methyl-
Source EPA Chemicals under the TSCA
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Record name Silane, dichloro(2-chloroethyl)methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro(2-chloroethyl)methylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.213
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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